

# A-485: A Highly Selective Inhibitor of p300/CBP Histone Acetyltransferases

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## Compound of Interest

Compound Name: A-485

Cat. No.: B605051

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**A-485** is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). This guide provides a comparative analysis of the cross-reactivity of **A-485** with other histone acetyltransferases, supported by available experimental data.

This document is intended for researchers, scientists, and drug development professionals interested in the specificity of epigenetic modulators.

## Comparative Selectivity Profile of A-485

**A-485** demonstrates high potency against its primary targets, p300 and CBP, with IC<sub>50</sub> values in the low nanomolar range. In contrast, it exhibits minimal to no activity against a panel of other histone acetyltransferases at significantly higher concentrations, highlighting its remarkable selectivity.

Target HAT	IC50 (nM)	Fold Selectivity vs. p300	Fold Selectivity vs. CBP
p300	9.8[1][2]	1	~0.27
CBP	2.6[1][2]	~3.8	1
PCAF	>10,000	>1020	>3846
GCN5L2	>10,000	>1020	>3846
HAT1	>10,000	>1020	>3846
MYST3	>10,000	>1020	>3846
MYST4	>10,000	>1020	>3846
TIP60	>10,000	>1020	>3846

Note: The IC50 values for the wider panel of HATs are presented as greater than 10  $\mu$ M (10,000 nM) based on findings that A-485 does not inhibit their activity at this concentration.

## Experimental Methodologies

The determination of the inhibitory activity of **A-485** against p300, CBP, and other histone acetyltransferases typically involves biochemical assays that measure the enzymatic activity of the respective HATs. While specific, detailed protocols for the cross-reactivity screening of **A-485** are proprietary, a general methodology can be outlined based on standard practices in the field.

General Protocol for Determining HAT Inhibitor Selectivity:

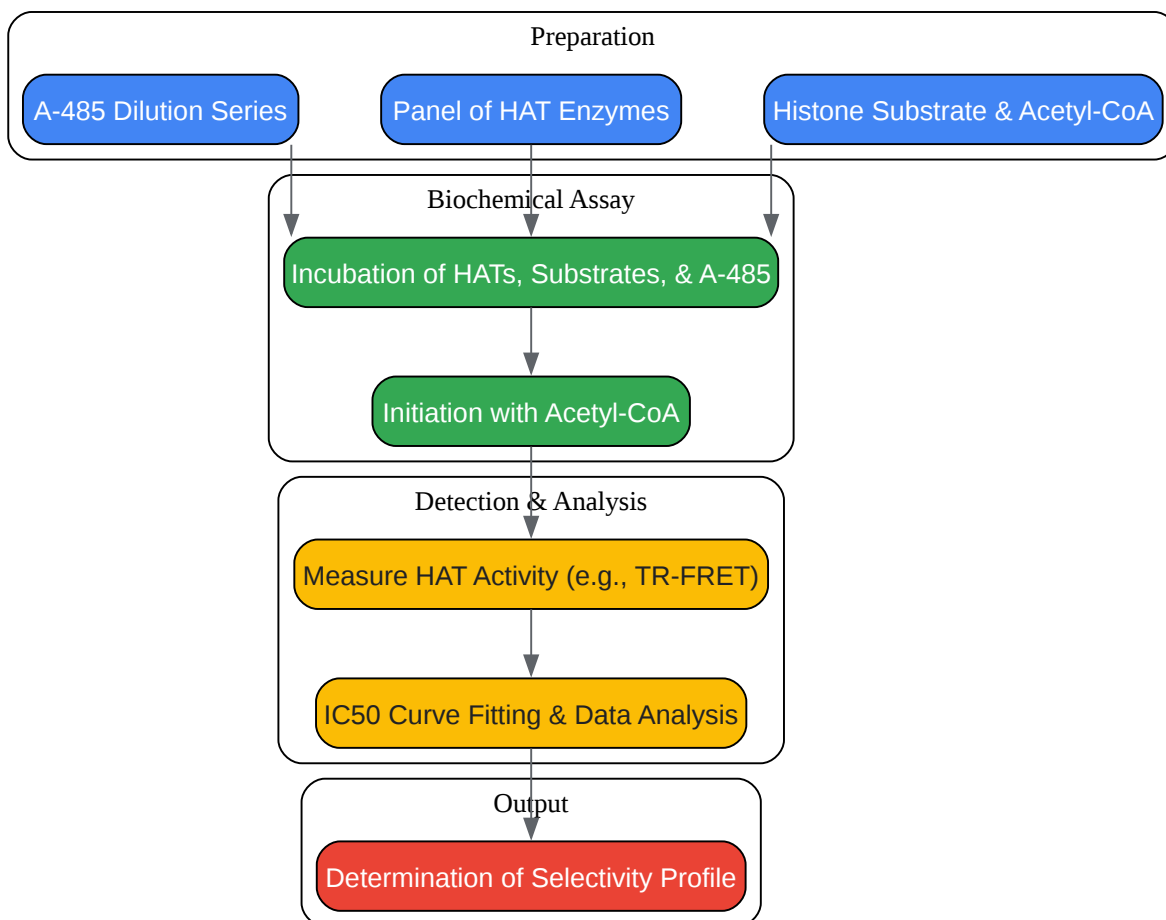
- Enzyme and Substrate Preparation:

- Recombinant human histone acetyltransferase enzymes (e.g., p300, CBP, PCAF, GCN5L2, etc.) are purified.
- A suitable histone substrate, often a specific histone protein (e.g., H3, H4) or a peptide corresponding to the N-terminal tail of a histone, is prepared.
- Acetyl-Coenzyme A (Acetyl-CoA) is used as the acetyl donor.
- Inhibitor Preparation:
  - **A-485** is dissolved in a suitable solvent, typically DMSO, to create a stock solution.
  - A dilution series of **A-485** is prepared to test a range of concentrations.
- Assay Performance:
  - The HAT enzyme, histone substrate, and varying concentrations of **A-485** (or vehicle control) are pre-incubated in an appropriate assay buffer.
  - The enzymatic reaction is initiated by the addition of Acetyl-CoA. For radioactive assays, [3H]-Acetyl-CoA is commonly used.
  - The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C or 37°C).
- Detection of HAT Activity:
  - Radioactive Filter Binding Assay: The reaction mixture is transferred to a filter membrane which captures the histone substrate. Unincorporated [3H]-Acetyl-CoA is washed away. The amount of radioactivity incorporated into the histone is measured using a scintillation counter.
  - Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This method often employs a biotinylated histone substrate and a europium-labeled anti-acetylated lysine antibody. The binding of the antibody to the acetylated substrate brings the europium donor and a streptavidin-conjugated acceptor into proximity, generating a FRET signal that is proportional to HAT activity.

- Data Analysis:
  - The enzymatic activity at each inhibitor concentration is normalized to the vehicle control.
  - IC<sub>50</sub> values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated by fitting the data to a dose-response curve.

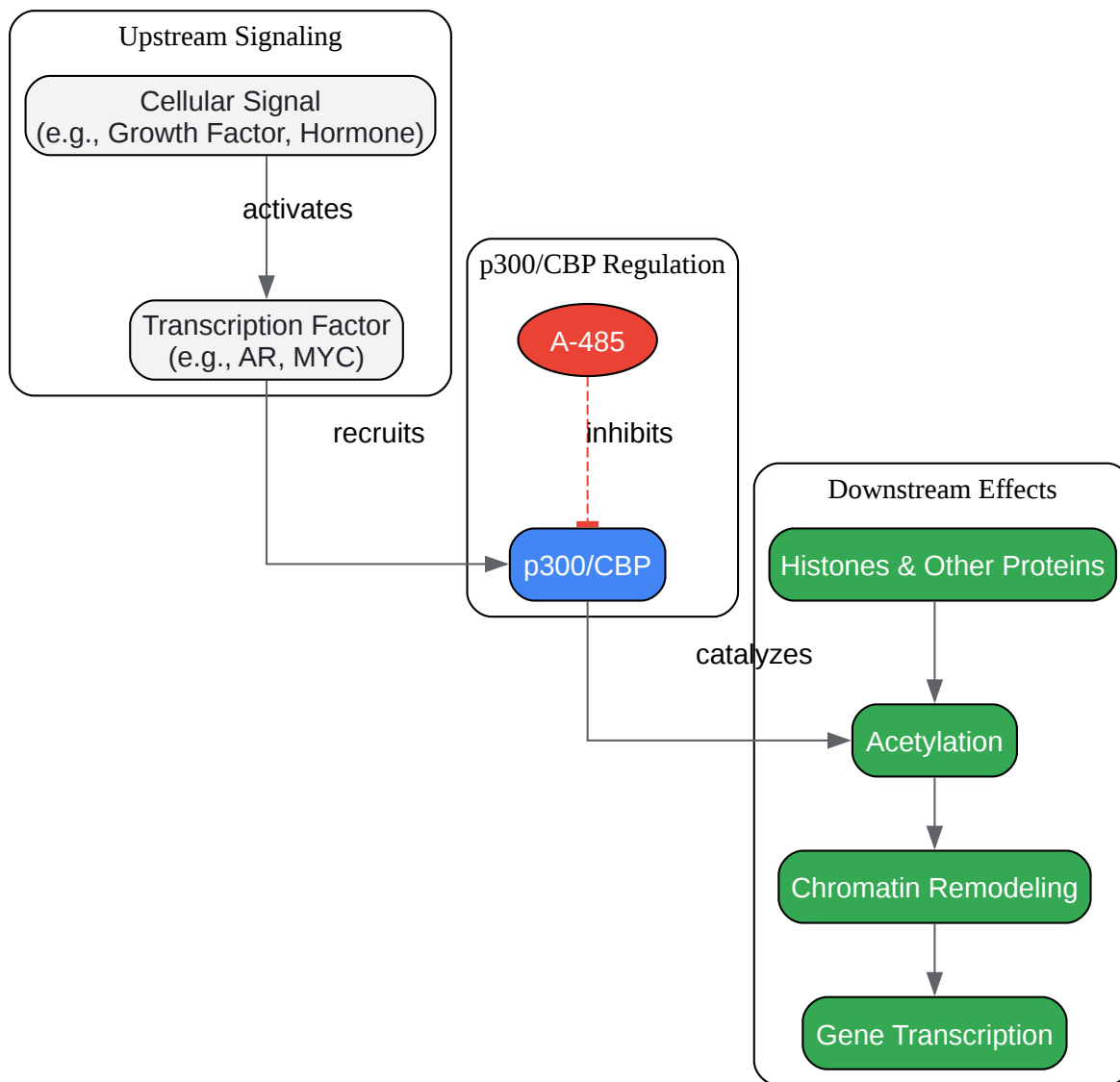
## Visualizing Experimental and Biological Contexts

To further illustrate the experimental and biological context of **A-485**'s activity, the following diagrams are provided.



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Caption: Experimental workflow for determining HAT inhibitor selectivity.



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Caption: Simplified signaling pathway involving p300/CBP.

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## References

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